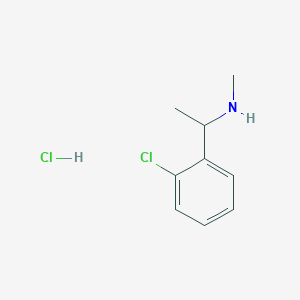
1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group attached to an ethylamine backbone, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 2-chlorobenzonitrile and methylamine.
Grignard Reaction: 2-chlorobenzonitrile reacts with methylmagnesium bromide to form an intermediate.
Hydrolysis: The intermediate undergoes hydrolysis to yield 1-(2-chlorophenyl)-N-methylethan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to yield reduced amines.
Common reagents and conditions used in these reactions include organic solvents like methanol, catalysts like palladium, and oxidizing agents like potassium permanganate. Major products formed from these reactions include ketones, carboxylic acids, and substituted amines.
Scientific Research Applications
1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride can be compared with other similar compounds:
1-(3-Chlorophenyl)piperazine hydrochloride: Both compounds contain a chlorophenyl group, but differ in their amine structures.
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: This compound is structurally similar but contains a cyclopentyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H13Cl2N |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H |
InChI Key |
BNEOSYMAHAISMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















